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Compound of Interest

Compound Name: 4-Bromothiazole

Cat. No.: B1332970

Introduction

4-Bromothiazole is a versatile heterocyclic compound that serves as a crucial building block in
the synthesis of a wide array of bioactive molecules.[1] Its unique structure, featuring a bromine
atom at the C4 position of the thiazole ring, provides a reactive handle for various chemical
transformations, making it highly valuable in medicinal chemistry and drug discovery.[1][2] The
thiazole moiety itself is a privileged scaffold found in numerous pharmaceuticals, known to
exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and
enzyme-inhibiting properties.[3][4][5] The bromine atom acts as an excellent leaving group,
particularly in palladium-catalyzed cross-coupling reactions, allowing for the strategic
introduction of diverse functional groups and the construction of complex molecular
architectures.[2] Consequently, 4-bromothiazole is a key intermediate in the development of
novel therapeutic agents.[1][6]

Application Notes
Synthesis of Potent Antimicrobial Agents

The 4-bromothiazole scaffold is integral to the development of new antimicrobial compounds,
a critical area of research given the rise of drug-resistant pathogens.[1][7] Derivatives
synthesized from 4-bromothiazole have demonstrated significant activity against various
bacterial and fungal strains.[1]
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A notable series of 4-(4-bromophenyl)-thiazol-2-amine derivatives has been synthesized and
evaluated for in vitro antimicrobial activity.[8] These compounds showed promising results
comparable to standard drugs like norfloxacin and fluconazole.[7] The data highlights the
potential of this class of compounds in combating microbial infections.[7][8]

Table 1: In Vitro Antimicrobial Activity of 4-(4-bromophenyl)-thiazol-2-amine Derivatives|[7]

Minimum Inhibitory

Compound Target Microorganism Concentration (MIC) (uM)
43a S. aureus 16.1
43a E. coli 16.1
43c B. subtilis 28.8

Data sourced from a study by Deepika Sharma et al., demonstrating potent antimicrobial
activity.[7]

Development of Novel Enzyme Inhibitors

Thiazole derivatives are known to be effective enzyme inhibitors, and 4-bromothiazole serves
as a key starting material for their synthesis.[1][9] Research has shown that 2-amino-4-(4-
bromophenyl)thiazole is a potent inhibitor of several metabolic enzymes, including human
carbonic anhydrase (hCA) isoenzymes and cholinesterases (AChE and BChE), which are
relevant targets for various diseases.[9]

Table 2: Enzyme Inhibition Profile of 2-amino-4-(4-bromophenyl)thiazole[9]

Target Enzyme Inhibition Constant (Ki) (M)
hCA I 0.124 + 0.017

AChE 0.129 + 0.030

BChE 0.083 £ 0.041

These low Ki values indicate strong inhibitory potential against key metabolic enzymes.[9]
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Application in Anticancer Drug Discovery

The 4-bromothiazole framework has also been utilized in the synthesis of compounds with
potential anticancer activity.[8] For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine
were evaluated for their in vitro activity against the oestrogen receptor-positive human breast
adenocarcinoma cell line (MCF7), demonstrating the utility of this scaffold in developing new
chemotherapeutic agents.[8] The ability to easily diversify the structure through cross-coupling
reactions allows for the systematic exploration of structure-activity relationships (SAR) to
optimize anticancer potency.[3]

Use in Synthesizing Neurologically Active Agents

4-Bromothiazole and its derivatives have shown potential in the development of agents
targeting the central nervous system. It has been identified as a potent antagonist of the
metabotropic glutamate receptor, suggesting its utility in treating neurodegeneration.[10]
Furthermore, it has been used as a key reacting partner in the synthesis of mGlu5 antagonists
like MTEP, which are important tools for studying neurological pathways.[11]

Core Synthetic Protocols & Visualizations

The synthetic versatility of 4-bromothiazole is best demonstrated through its application in
various palladium-catalyzed cross-coupling reactions. These methods form the cornerstone of
its utility in medicinal chemistry.
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Caption: Synthetic utility of 4-bromothiazole in key cross-coupling reactions.

Protocol 1: Synthesis of 4-Bromothiazole

This protocol describes the synthesis of 4-bromothiazole from 2,4-dibromothiazole via a
lithium-bromine exchange followed by quenching with methanol.[6]

Materials:
e 2 4-dibromothiazole
e Anhydrous diethyl ether

e n-Butyllithium (n-BuLi) solution (15% in hexane)
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e Methanol
 Silica gel
o Hexane/Ethyl acetate solvent mixture
Procedure:

e Dissolve 2,4-dibromothiazole (10.0 g, 41.2 mmol) in anhydrous diethyl ether (210 mL) in a
dry reaction vessel.[6]

e Cool the solution to -78 °C using a dry ice/acetone bath.[6]

e Slowly add n-butyllithium solution (28.3 mL, 45.3 mmol, 1.1 eq) dropwise while maintaining
the temperature at -78 °C.[6]

 Stir the reaction mixture at -78 °C for 30 minutes after the addition is complete.[6]
e Slowly add methanol (3.3 mL, 82.3 mmol, 2.0 eq) to quench the reaction.[6]
» Allow the reaction mixture to gradually warm to room temperature over 16 hours.[6]

« Filter the mixture through a pad of silica gel, washing the pad with a hexane/ethyl acetate
(2:1) solvent mixture.[6]

o Combine the filtrate and washings and concentrate under reduced pressure to yield 4-
bromothiazole.[6]

Protocol 2: Suzuki-Miyaura Cross-Coupling

This generalized protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of a 4-
bromothiazole derivative with an arylboronic acid to form a C-C bond.[3]
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6. Purification
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(Pure 4-arylthiazole)

Click to download full resolution via product page

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

¢ 4-bromothiazole derivative (1.0 eq)

¢ Arylboronic acid (1.2 eq)

o Palladium catalyst (e.g., Pd(PPhs)4, PdClz(dppf)) (0.05 eq)

+ Base (e.g., K2COs, Cs2CO0s3) (2.0 eq)
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Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

Inert gas (Nitrogen or Argon)

Procedure:

Reaction Setup: To a dry reaction vessel, add the 4-bromothiazole derivative, the
arylboronic acid, and the base.[3]

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this
cycle three times.[3]

Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent,
followed by the palladium catalyst.[3]

Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) for 2—-24 hours.
Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid
chromatography-mass spectrometry (LC-MS).[3]

Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic
solvent (e.g., ethyl acetate) and wash with water or brine.

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. Purify the resulting crude product by flash column
chromatography on silica gel to obtain the desired 4-arylthiazole product.[3]

Protocol 3: Sonogashira Cross-Coupling

This protocol details the Sonogashira coupling of a 4-bromothiazole with a terminal alkyne,

catalyzed by palladium and a copper(l) co-catalyst, to form a C(sp)-C(sp?) bond.[12]
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Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira coupling reaction.
Materials:
e 4-bromothiazole derivative (1.0 eq)

o Terminal alkyne (1.2 eq)
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Palladium catalyst (e.g., PdCI2(PPhs)2) (3 mol%)

Copper(l) iodide (Cul) (5 mol%)

Amine base (e.g., Triethylamine (EtsN), Diisopropylamine (DIPA)) (3.0 eq)

Anhydrous solvent (e.g., Toluene, THF)

Procedure:

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 4-bromothiazole
derivative, palladium catalyst, and copper(l) iodide.[12]

o Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal
alkyne via syringe.[12]

» Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (e.g., 40—
80 °C). Monitor the reaction progress by TLC or LC-MS.[12]

o Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic
solvent like ethyl acetate and wash with a saturated aqueous solution of ammonium chloride
to remove the amine salts.[12]

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. Purify the crude product by column chromatography on silica gel.
[12]

Protocol 4: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed C-N bond formation
between a 4-bromothiazole and a primary or secondary amine.[13][14]

Materials:
» 4-bromothiazole derivative (1.0 eq)

e Amine (primary or secondary) (1.2 eq)
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Palladium source (e.g., Pdz(dba)s, Pd(OAc)z2) (2-5 mol%)

Phosphine Ligand (e.g., XPhos, BINAP) (4-10 mol%)

Strong, non-nucleophilic base (e.g., NaOt-Bu, KsPOa4) (1.4 eq)

Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Procedure:

Catalyst Pre-formation (Optional but recommended): In a glovebox or under an inert
atmosphere, stir the palladium source and the phosphine ligand in the anhydrous solvent for
10-15 minutes.

Reaction Setup: To the flask containing the pre-formed catalyst (or to a new dry flask), add
the base, the 4-bromothiazole derivative, and the amine.

Inert Atmosphere: Ensure the reaction vessel is sealed and maintained under a positive
pressure of nitrogen or argon.

Reaction Conditions: Heat the reaction mixture with stirring to the desired temperature
(typically 80-110 °C) for 4-24 hours. Monitor progress by LC-MS.

Work-up: After cooling to room temperature, quench the reaction with water. Extract the
agueous phase with an organic solvent (e.g., ethyl acetate).

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium
sulfate, filter, and concentrate. Purify the residue by flash chromatography to isolate the 4-
aminothiazole product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BE“GH@ Methodological & Application

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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